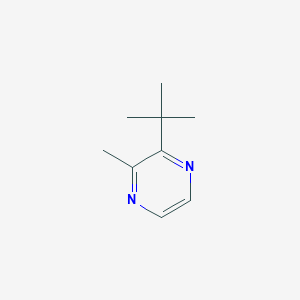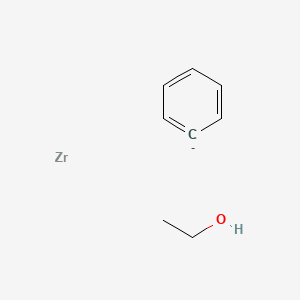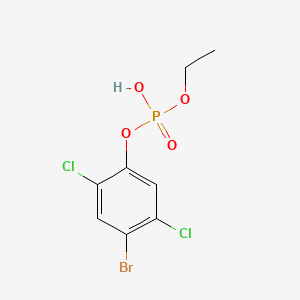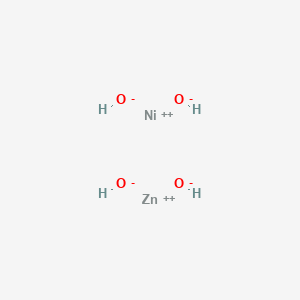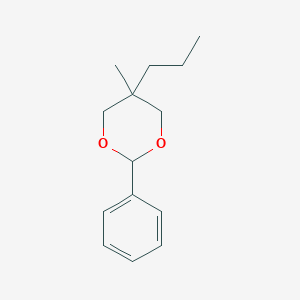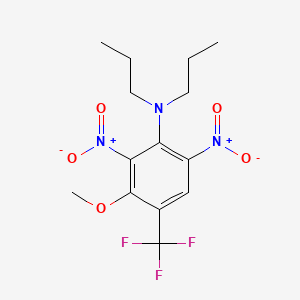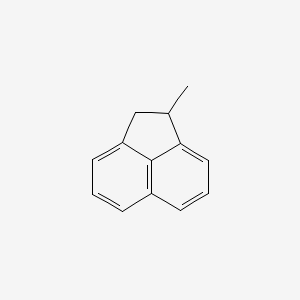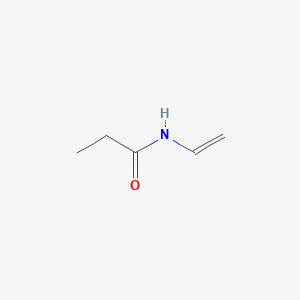
N-Ethenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethenylpropanamide is an organic compound belonging to the amide family It is characterized by the presence of an ethenyl group attached to the nitrogen atom of the propanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethenylpropanamide can be synthesized through various methods. One common approach involves the reaction of propanamide with acetylene in the presence of a suitable catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: In this reaction, this compound gains electrons, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions. The reaction conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted amides.
Applications De Recherche Scientifique
N-Ethenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: this compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors. It is also used in drug development and formulation studies.
Industry: this compound is used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-Ethenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
N-Ethenylpropanamide can be compared with other similar compounds, such as:
N-Methylpropanamide: This compound has a methyl group instead of an ethenyl group attached to the nitrogen atom. It exhibits different reactivity and properties compared to this compound.
N-Ethylpropanamide: This compound has an ethyl group attached to the nitrogen atom. It is structurally similar to this compound but has different chemical and physical properties.
N-Propylpropanamide: This compound has a propyl group attached to the nitrogen atom. It is another structural analog of this compound with distinct characteristics.
This compound stands out due to its unique ethenyl group, which imparts specific reactivity and properties that are valuable in various applications.
Propriétés
Numéro CAS |
40652-23-1 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
N-ethenylpropanamide |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h4H,2-3H2,1H3,(H,6,7) |
Clé InChI |
IUWVWLRMZQHYHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


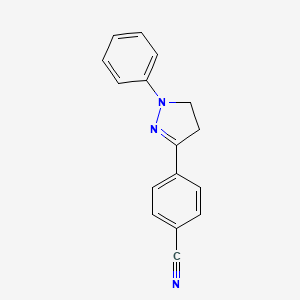
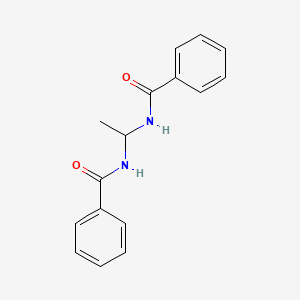
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
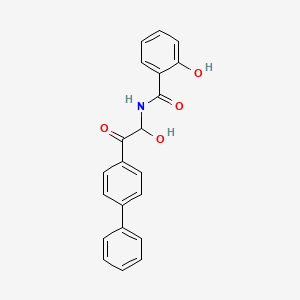

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
